molecular formula C7H13N3 B1252980 4-(1H-imidazol-5-yl)butan-1-amine CAS No. 40546-47-2

4-(1H-imidazol-5-yl)butan-1-amine

Cat. No.: B1252980
CAS No.: 40546-47-2
M. Wt: 139.20 g/mol
InChI Key: VJSUMPPMFYQOMP-UHFFFAOYSA-N
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Description

It has significant pharmacological activity, with EC50 values of 3 nM for H3 receptors and 66 nM for H4 receptors . This compound is of interest due to its potential therapeutic applications in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imbutamine can be synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent attachment of the butanamine side chain. The synthesis typically involves:

Industrial Production Methods: Industrial production of imbutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce pharmaceutical-grade imbutamine .

Chemical Reactions Analysis

Types of Reactions: Imbutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can have different pharmacological properties .

Mechanism of Action

Imbutamine exerts its effects by binding to histamine H3 and H4 receptors. The binding of imbutamine to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of histamine in the body . The pathways involved include modulation of neurotransmitter release, immune cell activation, and regulation of inflammatory responses .

Comparison with Similar Compounds

Comparison: Imbutamine is unique in its high selectivity and potency for histamine H3 and H4 receptors compared to other histamine analogs. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can specifically target these receptors without affecting other histamine receptor subtypes .

Properties

IUPAC Name

4-(1H-imidazol-5-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-6-10-7/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUMPPMFYQOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542303
Record name 4-(1H-Imidazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-47-2
Record name 4-(1H-Imidazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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